3-Methyl-2-pyridinecarboxylic acid 1-oxide methyl ester
Description
Properties
IUPAC Name |
methyl 3-methyl-1-oxidopyridin-1-ium-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6-4-3-5-9(11)7(6)8(10)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRBMUMDFAGAAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=CC=C1)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbonylation of Halogenated Pyridines
A prominent method for preparing pyridinecarboxylic acid esters, including derivatives like 3-methyl-2-pyridinecarboxylic acid methyl esters, involves the carbonylation of halogenated pyridines under catalytic conditions.
- Starting Materials: 2,3-dihalopyridines (e.g., 2,3-dichloro-5-(methoxymethyl)pyridine) serve as substrates.
- Reagents: Carbon monoxide (CO), C1–C4 alkanols (e.g., methanol), a weak base, and a palladium catalyst complexed with bis-diphenylphosphine ligands.
- Conditions: Reaction temperatures range from 100 to 250 °C (preferably 140 to 195 °C), CO pressure from 1 to 200 bar (preferably 5 to 50 bar), and reaction times of 1 to 6 hours.
- Catalyst: Palladium complexes with ligands such as 1,4-bis(diphenylphosphino)butane are employed to facilitate selective monocarbonylation.
- Mechanism: The palladium catalyst activates the halopyridine, enabling insertion of CO and subsequent esterification with the alcohol to form the pyridinecarboxylic acid ester.
- High yields of monocarbonylated pyridinecarboxylic acid esters are achieved.
- Selectivity is improved over previous methods that yielded moderate amounts or required long reaction times.
- The reaction progress is monitored chromatographically to stop at maximum product concentration.
Example Data from Patent EP0820986A1:
| Parameter | Value/Condition |
|---|---|
| Substrate | 2,3-Dichloro-5-(methoxymethyl)pyridine |
| Catalyst | Pd bis(diphenylphosphino)butane complex (3 mol%) |
| Base | Weak base (not specifically detailed) |
| Alcohol | Methanol (C1 alkanol) |
| Temperature | 140–195 °C |
| CO Pressure | 5–50 bar |
| Reaction Time | 1–6 hours |
| Yield | High (e.g., 73% for related esters) |
Preparation of 3-chloro-5-(methoxymethyl)-2-pyridinecarboxylic acid methyl ester from 2,3-dichloro-5-(methoxymethyl)pyridine under the above conditions yielded a product confirmed by ^1H-NMR and mass spectrometry.
Oxidation of Substituted Quinolines to Pyridinecarboxylic Acids
Another route involves the oxidation of 8-substituted quinolines to generate pyridine-2,3-dicarboxylic acids, which can be further esterified to form methyl esters including 3-methyl-2-pyridinecarboxylic acid 1-oxide methyl ester.
- Starting Materials: Substituted quinolines, such as 3-methyl-8-hydroxyquinoline hydrochloride.
- Oxidizing Agent: Hydrogen peroxide (30% w/w).
- Base: Aqueous potassium hydroxide.
- Conditions: Controlled addition of hydrogen peroxide at 75–90 °C, followed by acidification to precipitate the product.
- Isolation: Filtration and washing to obtain the acid or its methyl ester derivative.
- High purity products (above 95%) are obtained.
- The process can be continuous or batch.
- The method is efficient for preparing pyridine dicarboxylic acids, which are precursors to esters.
Example Data from Patent US4816588A:
| Parameter | Value/Condition |
|---|---|
| Substrate | 3-Methyl-8-hydroxyquinoline hydrochloride (20 g scale) |
| Oxidant | Hydrogen peroxide (30%, 0.818 mol) |
| Base | Aqueous KOH (26.4%) |
| Temperature | 75–80 °C (addition), then 90–95 °C (reaction) |
| Reaction Time | 3–4 hours total |
| Product Purity | 96.1% (after isolation) |
| Yield | High (not explicitly quantified) |
This oxidation method provides a route to pyridinecarboxylic acid derivatives which can be esterified to the methyl ester form.
Additional Synthetic Considerations
- Selective Carbonylation: The use of dihalopyridines allows selective monocarbonylation, avoiding overreaction or multiple substitutions.
- Catalyst Choice: Palladium complexes with bis-diphenylphosphine ligands are critical for high yield and selectivity.
- Reaction Monitoring: Chromatographic techniques (e.g., HPLC) are essential to determine the optimal reaction time to maximize yield and purity.
- Temperature and Pressure Control: Both parameters significantly influence the reaction rate and selectivity.
- Purification: Typical purification includes filtration, washing, and sometimes recrystallization or distillation.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents & Catalysts | Conditions | Yield & Purity | Notes |
|---|---|---|---|---|---|
| Palladium-catalyzed carbonylation | 2,3-Dihalopyridines (e.g., 2,3-dichloro-5-(methoxymethyl)pyridine) | CO, C1–C4 alkanol, Pd bis(diphenylphosphino) complex, weak base | 140–195 °C, 5–50 bar CO, 1–6 h | High yield (e.g., 73%), high purity | Selective monocarbonylation, chromatographic monitoring |
| Oxidation of substituted quinolines | 3-Methyl-8-hydroxyquinoline hydrochloride | H2O2 (30%), aqueous KOH | 75–95 °C, 3–4 h | High purity (~96%) | Produces pyridine dicarboxylic acids, precursor to esters |
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-pyridinecarboxylic acid 1-oxide methyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of pyridinecarboxylic acid, such as carboxylic acids, alcohols, and substituted esters .
Scientific Research Applications
3-Methyl-2-pyridinecarboxylic acid 1-oxide methyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-2-pyridinecarboxylic acid 1-oxide methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in metabolic pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine 1-Oxide Derivatives with Substituent Variations
4-Chloro-3-methylpyridine 1-Oxide
- Structure : Chlorine at the 4-position, methyl at the 3-position, and N-oxide.
- Synthesis : Typically prepared via direct chlorination or oxidation of substituted pyridines.
- Applications : Used in coordination chemistry and as a ligand precursor. Unlike the target compound, the absence of an ester group limits its utility in nucleophilic acyl substitution reactions .
3-Bromo-pyridine 1-Oxide
- Structure : Bromine at the 3-position and N-oxide.
- Reactivity : Bromine’s higher leaving-group propensity compared to methyl ester enables cross-coupling reactions (e.g., Suzuki-Miyaura). This contrasts with the target compound, where the ester group is more amenable to hydrolysis or transesterification .
2,6-Dicyano-3-methylpyridine
- Structure: Cyano groups at the 2- and 6-positions, methyl at the 3-position.
- Synthesis: Derived from 3-hydroxymethylpyridine 1-oxide via reaction with methyl fluorosulfonate and cyanide. The target compound’s ester group offers a different pathway for introducing carboxylate functionality, whereas cyano groups enable access to heterocyclic systems like pyrazoles .
Pyridinecarboxylic Acid Esters Without N-Oxide Functionality
Methyl 1-Methyl-5-oxopyrrolidine-3-carboxylate
- Structure : Pyrrolidine ring with a ketone and ester group.
- Applications : Used in peptide mimetics and as a chiral auxiliary. The absence of the aromatic pyridine ring and N-oxide reduces its electronic complexity compared to the target compound .
Ethyl 2-Oxo-1,2-dihydropyridine-3-carboxylate
Complex Heterocyclic Esters
8-O-Acetylshanzhiside Methyl Ester
- Structure : Iridoid glycoside with multiple oxygenated functional groups.
- Applications : Used in pharmacological research for anti-inflammatory and neuroprotective studies. Its biological activity contrasts with the synthetic utility of the target compound, which lacks glycosidic linkages .
2-[4-[(4-Methylphenyl)sulfonyl]benzofurazan-7-yl]thiopyridine 1-Oxide
Comparative Data Table
Key Research Findings
- Reactivity of N-Oxide Group: The N-oxide in the target compound enhances electrophilicity at adjacent positions, facilitating substitution reactions (e.g., chlorination in ). This contrasts with non-oxidized pyridines, which require harsher conditions for functionalization .
- Ester vs. Cyano/Carboxylic Acid Groups: While the methyl ester in the target compound allows for hydrolysis to carboxylic acids, cyano groups (as in 2,6-dicyano derivatives) enable nucleophilic additions, highlighting divergent synthetic pathways .
- Biological Relevance : Unlike iridoid esters (e.g., 8-O-acetylshanzhiside), the target compound’s applications are primarily in chemical synthesis rather than direct pharmacological activity .
Biological Activity
3-Methyl-2-pyridinecarboxylic acid 1-oxide methyl ester, also known as 2-(methoxycarbonyl)-3-methylpyridine 1-oxide, is a chemical compound with the molecular formula C8H9NO3. This compound has garnered attention for its biological activity and potential applications in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves the esterification of 3-methyl-2-pyridinecarboxylic acid with methanol, often facilitated by a catalyst. The reaction conditions are crucial for optimizing yield and purity, with controlled temperature and pressure being standard practices in both laboratory and industrial settings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, acting as a ligand that binds to enzymes or receptors. This interaction can modulate enzyme activity and influence various metabolic pathways.
Key Mechanisms:
- Enzyme Interaction: The compound may inhibit or activate specific enzymes involved in metabolic processes.
- Receptor Binding: It can bind to cellular receptors, potentially affecting signal transduction pathways.
Antimicrobial Activity
Research has indicated that derivatives of pyridinecarboxylic acids exhibit antimicrobial properties. For instance, studies have shown that similar compounds possess significant antibacterial and antifungal activities. Although specific data on this compound is limited, its structural similarity suggests potential efficacy against microbial pathogens .
Case Studies
- Antioxidant Activity: In studies involving related compounds, antioxidant properties were assessed through DPPH radical scavenging assays. These studies suggest that the compound may exhibit protective effects against oxidative stress, which is crucial for preventing cellular damage .
- Enzyme Inhibition Studies: Investigations into enzyme inhibition have revealed that certain pyridine derivatives can affect enzymes involved in metabolic pathways. Similar studies on this compound could elucidate its potential as an inhibitor or activator of key metabolic enzymes.
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Methyl-2-pyridinecarboxylic acid 1-oxide methyl ester, and how do reaction conditions influence yields?
- Methodology :
- Esterification : React 3-Methyl-2-pyridinecarboxylic acid 1-oxide with methanol under acidic catalysis (e.g., H₂SO₄) or via diazomethane methylation. Monitor progress by TLC or LCMS .
- Oxidation : If starting from 3-Methyl-2-pyridinecarboxylic acid methyl ester, use peracetic acid or mCPBA to introduce the 1-oxide group. Optimize stoichiometry (1.2–1.5 equivalents oxidant) and reaction time (4–6 hrs) to minimize over-oxidation .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) for isolation. Confirm purity via HPLC (>95%) and NMR .
Q. How do researchers characterize the purity and structural integrity of this compound?
- Methodology :
- LCMS/HPLC : Use reverse-phase C18 columns with mobile phases like water/acetonitrile (0.1% formic acid). Retention time consistency (e.g., ~0.88 min in SQD-FA05 method) and mass spectra (e.g., m/z 531 [M-H]⁻) validate identity .
- NMR : Compare ¹H/¹³C NMR peaks with reference spectra. Key signals include methyl ester (~3.8 ppm, singlet), pyridine ring protons (6.5–8.5 ppm), and oxide group shifts .
- Elemental Analysis : Verify C/H/N/S ratios (e.g., <0.3% deviation from theoretical values) .
Advanced Research Questions
Q. How can competing side reactions (e.g., over-oxidation or ester hydrolysis) be minimized during synthesis?
- Methodology :
- Controlled Oxidation : Use low-temperature (−10°C to 0°C) conditions with peracetic acid to limit over-oxidation. Monitor reaction progress via in-situ IR for carbonyl/oxide group formation .
- Protecting Groups : Protect the carboxylic acid intermediate with tert-butyl groups before oxidation to prevent ester hydrolysis. Deprotect with TFA post-oxidation .
- Kinetic Studies : Perform time-resolved LCMS to identify side products (e.g., di-oxides or ring-opened derivatives). Adjust reagent addition rates accordingly .
Q. What strategies are effective for resolving stereochemical ambiguities in derivatives of this compound?
- Methodology :
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with heptane/ethanol/isopropanol gradients to separate enantiomers. Validate with polarimetry or CD spectroscopy .
- Crystallography : Grow single crystals (e.g., in ethyl acetate/hexane) for X-ray diffraction to assign absolute configurations. Compare with computational models (DFT) .
- Dynamic NMR : Analyze coalescence temperatures for diastereomers to determine rotational barriers in substituents (e.g., methyl groups) .
Q. How do researchers address discrepancies in reported bioactivity data for this compound?
- Methodology :
- Batch Reproducibility : Re-synthesize the compound under standardized conditions (e.g., inert atmosphere, anhydrous solvents) to confirm purity and activity .
- Assay Validation : Cross-test in multiple bioassays (e.g., enzyme inhibition vs. cell-based assays). Correlate structural variations (e.g., oxide group position) with activity trends .
- Meta-Analysis : Compare literature data (e.g., IC₅₀ values) while accounting for methodological differences (e.g., buffer pH, incubation times) .
Critical Challenges and Solutions
- Instability of 1-oxide Group : Store the compound under nitrogen at −20°C to prevent degradation. Use stabilizers like BHT in solution phases .
- Low Solubility : Co-solvent systems (DMSO/water or THF/PBS) enhance solubility for biological assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
